molecular formula C16H17NO B14715148 {4-[(Dimethylamino)methyl]phenyl}(phenyl)methanone CAS No. 13991-01-0

{4-[(Dimethylamino)methyl]phenyl}(phenyl)methanone

Cat. No.: B14715148
CAS No.: 13991-01-0
M. Wt: 239.31 g/mol
InChI Key: AWWMYIFREIUBNZ-UHFFFAOYSA-N
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Description

{4-[(Dimethylamino)methyl]phenyl}(phenyl)methanone, also known as 4-(Dimethylamino)benzophenone, is an organic compound with the molecular formula C15H15NO. It is a derivative of benzophenone, where one of the phenyl groups is substituted with a dimethylamino group. This compound is known for its applications in various fields, including organic synthesis and photochemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(Dimethylamino)methyl]phenyl}(phenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses benzoyl chloride and 4-(dimethylamino)benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions to yield the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

{4-[(Dimethylamino)methyl]phenyl}(phenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

{4-[(Dimethylamino)methyl]phenyl}(phenyl)methanone has several scientific research applications:

    Chemistry: Used as a photoinitiator in polymerization reactions and as a reagent in organic synthesis.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a photosensitizer in photodynamic therapy.

    Industry: Utilized in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of {4-[(Dimethylamino)methyl]phenyl}(phenyl)methanone involves its ability to absorb light and generate reactive species. In photochemical applications, the compound absorbs ultraviolet or visible light, leading to the formation of excited states. These excited states can then participate in various chemical reactions, such as initiating polymerization or generating singlet oxygen for photodynamic therapy .

Comparison with Similar Compounds

Similar Compounds

    Benzophenone: The parent compound without the dimethylamino substitution.

    4,4’-Bis(dimethylamino)benzophenone: A similar compound with two dimethylamino groups.

    4-(Dimethylamino)phenyl)(phenyl)methanol: The alcohol derivative of the compound.

Uniqueness

{4-[(Dimethylamino)methyl]phenyl}(phenyl)methanone is unique due to its specific substitution pattern, which imparts distinct photochemical properties. The presence of the dimethylamino group enhances its electron-donating ability, making it a more efficient photoinitiator compared to benzophenone. Additionally, its ability to undergo various chemical reactions makes it a versatile compound in synthetic chemistry .

Properties

CAS No.

13991-01-0

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

[4-[(dimethylamino)methyl]phenyl]-phenylmethanone

InChI

InChI=1S/C16H17NO/c1-17(2)12-13-8-10-15(11-9-13)16(18)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3

InChI Key

AWWMYIFREIUBNZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

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